20-Hydroxy-leukotriene B4
Overview
Description
20-Hydroxy-leukotriene B4 is the 20-hydroxy derivative of leukotriene B4. It has a role as a human metabolite and a mouse metabolite . It is functionally related to a leukotriene B4 .
Synthesis Analysis
Leukotriene B4 (LTB4) is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid, which is released from phospholipids by cytosolic phospholipase A2 (cPLA2) . LTB4 is then packaged along with its synthesizing enzymes into vesicles, which bud off from the nuclear envelope, and are ultimately secreted as exosomes from activated neutrophils, macrophages, and dendritic cells .Molecular Structure Analysis
The molecular formula of 20-Hydroxy-leukotriene B4 is C20H32O5 . The IUPAC name is (5 S ,6 Z ,8 E ,10 E ,12 R ,14 Z )-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid . The molecular weight is 352.5 g/mol .Chemical Reactions Analysis
20-Hydroxy-leukotriene B4 and 20-COOH-LTB4 inhibit all of the LTB4-mediated neutrophil responses tested (migration, degranulation, leukotriene biosynthesis) .Physical And Chemical Properties Analysis
The Km of the 20-hydroxylase for [3H]LTB4 at its optimal pH of 7.5 was 0.22 +/- 0.08 microM (mean +/- SD, n = 4) and the Vmax was 48 +/- 11 pmol/min X mg of protein (mean +/- SD, n = 4) .Scientific Research Applications
Role in Inflammation and Cancer
Cytochrome P450 enzymes, including CYP4A11, CYP4F2, and CYP4F3B, are involved in the ω-hydroxylation of arachidonic acid to form metabolites like 20-HETE, impacting tumor progression, angiogenesis, and blood pressure regulation. Specifically, CYP4F3A in myeloid tissue catalyzes the ω-hydroxylation of leukotriene B4 (LTB4) to 20-hydroxy leukotriene B4, a process crucial for inflammatory response regulation. This inactivation mechanism is essential in both inflammation management and cancer progression (Johnson, Edson, Totah, & Rettie, 2015).
Inactivation Pathway in Skin Cells
20-Hydroxylation represents a significant CYP-dependent leukotriene B4 (LTB4) inactivation pathway in skin. This pathway, inducible by retinoic acid, modulates tissue levels of pro-inflammatory lipids, highlighting its potential in inflammation regulation within the skin. The conversion of LTB4 to 20-OH LTB4 by CYP4F3A in human epidermal keratinocytes underscores its importance in controlling inflammatory responses at the skin level (Du, Yin, Morrow, Strobel, & Keeney, 2009).
Metabolic Syndrome and Weight Reduction
A study investigating polymorphonuclear neutrophil production of LTB4 and its metabolites, including 20-hydroxy-LTB4 (20-OH-LTB4), found that subjects with features of the metabolic syndrome (MetS) exhibited lower production of LTB4 and 20-OH-LTB4. Weight reduction interventions resulted in an increase in LTB4 and 20-OH-LTB4 production, suggesting a link between MetS, inflammation, and LTB4 metabolism (Tsai, Beilin, Puddey, Croft, & Barden, 2007).
Metabolites in Human Subjects
Research into the metabolism of leukotriene B4 (LTB4) in humans identified several metabolites, including 20-carboxy-LTB4 and 20-hydroxy-LTB4, through urinary analysis. This study provides insight into the in vivo biotransformation of LTB4, offering potential biomarkers for assessing LTB4 biosynthesis and the activation of the 5-lipoxygenase pathway in humans (Berry, Borgeat, Gosselin, Flamand, & Murphy, 2003).
Future Directions
A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo has been developed, which shows high sensitivity, specificity, and a robust fluorescence increase in response to LTB4 without affecting downstream signaling pathways . This tool can be used to measure ex vivo LTB4 production of murine neutrophils and allows the real-time visualization of both exogenously applied and endogenously produced LTB4 gradients . This serves as a broadly applicable tool for analyzing LTB4 dynamics in various experimental systems and model organisms .
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJFJXLGRSTECQ-PSPARDEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316948 | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-Hydroxy-leukotriene B4 | |
CAS RN |
79516-82-8 | |
Record name | 20-Hydroxy-LTB4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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